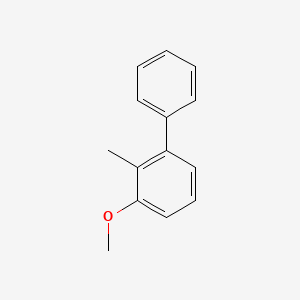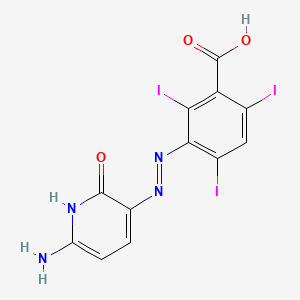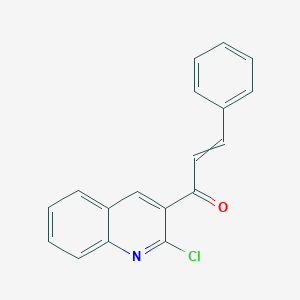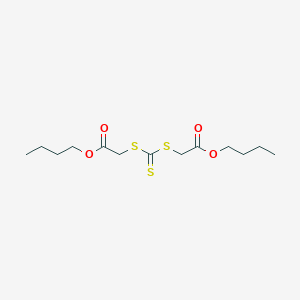
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes butyl and butoxy groups, as well as sulfanyl and carbothioylsulfanyl functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate can be achieved through a multi-step process involving esterification and thiolation reactions. One possible route involves the reaction of butyl alcohol with 2-butoxyethanol in the presence of a strong acid catalyst to form the ester intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl and carbothioylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkoxides or amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl and carbothioylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Butyl butyrate: A simple ester with a pleasant odor, used in flavoring agents.
2-Butoxyethanol: An ether with solvent properties, used in cleaning products and paints.
Butyl acetate: Another ester used as a solvent in various industrial applications.
Uniqueness
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is unique due to its combination of ester, sulfanyl, and carbothioylsulfanyl functionalities
特性
CAS番号 |
113760-65-9 |
|---|---|
分子式 |
C13H22O4S3 |
分子量 |
338.5 g/mol |
IUPAC名 |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate |
InChI |
InChI=1S/C13H22O4S3/c1-3-5-7-16-11(14)9-19-13(18)20-10-12(15)17-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
KAKCVPPSCABZEB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC(=S)SCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
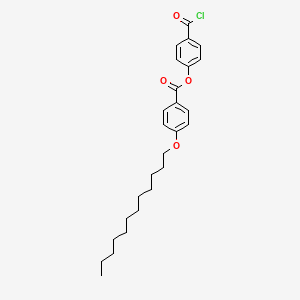
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
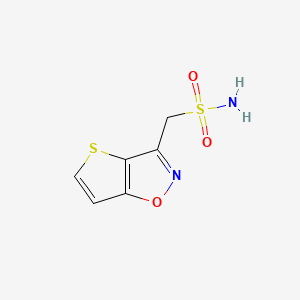
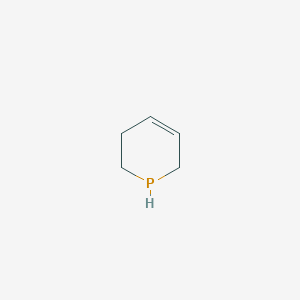
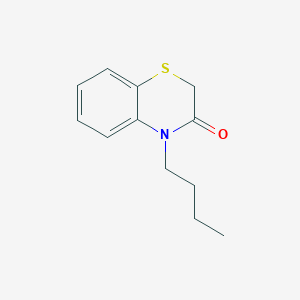
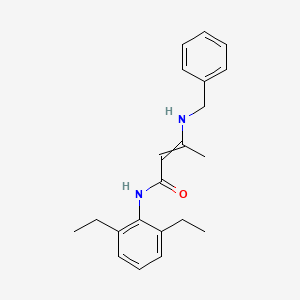
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
